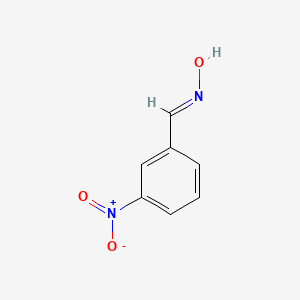

3-Nitrobenzaldoxime

Übersicht

Beschreibung

3-Nitrobenzaldoxime is an organic compound with the molecular formula C7H6N2O3 It is a derivative of benzaldehyde where the aldehyde group is substituted with a nitro group at the meta position and an oxime group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Nitrobenzaldoxime can be synthesized through the reaction of 3-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in a solvent such as methanol at room temperature, yielding the oxime derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale organic synthesis techniques. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding nitro compounds.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The oxime group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents like N-chlorosuccinimide in DMF can facilitate substitution reactions.

Major Products Formed:

Oxidation: Nitrobenzaldehyde derivatives.

Reduction: Aminobenzaldehyde derivatives.

Substitution: Various substituted oxime derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antidote Development

One of the prominent applications of 3-nitrobenzaldoxime is in the development of antidotes for organophosphate poisoning. Organophosphates are potent inhibitors of acetylcholinesterase (AChE), leading to severe toxic effects. Research indicates that this compound can act as a reactivator for AChE inhibited by organophosphates, offering potential therapeutic benefits in emergency medicine .

Case Study: Reactivation Efficiency

A study evaluated various aryloximes, including this compound, for their effectiveness in reactivating AChE. The findings demonstrated that this compound exhibited moderate reactivation capabilities compared to other compounds tested, highlighting its potential as a lead compound for further optimization in antidote design .

Environmental Science

Detection and Sequestration of Nerve Agents

this compound has been researched for its ability to bind and sequester nerve agents, which are highly toxic compounds used in chemical warfare. The compound's structure allows it to interact effectively with these agents, potentially leading to the development of sensors or materials that can neutralize their effects .

Case Study: Molecular Recognition

Research on molecular recognition has shown that compounds like this compound can be engineered to selectively bind nerve agents, providing a framework for developing effective remediation strategies in environments contaminated with such substances .

Organic Synthesis

Synthesis of Functional Derivatives

In organic chemistry, this compound serves as a valuable intermediate for synthesizing various derivatives. For instance, it can be reduced to produce 3-nitrobenzyl alcohol, which is useful in further synthetic applications .

| Reaction Type | Starting Material | Product | Conditions |

|---|---|---|---|

| Reduction | 3-Nitrobenzaldehyde | 3-Nitrobenzyl alcohol | Sodium borohydride |

| Oxidation | This compound | Various oxime derivatives | Tungstate sulfuric acid/KMnO₄ |

Antimicrobial Activity

Recent studies have indicated that metal complexes formed with this compound exhibit significant antimicrobial properties. For example, zinc complexes derived from this compound have shown effectiveness against various pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae .

Case Study: Antimicrobial Testing

A comparative study evaluated the antimicrobial activity of different metal complexes containing this compound. The results indicated that these complexes displayed potent activity against a range of bacterial and fungal strains, suggesting their potential use as therapeutic agents in treating infections .

Wirkmechanismus

The mechanism of action of 3-Nitrobenzaldoxime involves its ability to undergo various chemical transformations. For instance, in the Beckmann rearrangement, the oxime group is converted to an amide under acidic conditions. This involves the protonation of the oxime oxygen, followed by a rearrangement that forms a carbocation intermediate, which is then attacked by a nucleophile to form the final product .

Vergleich Mit ähnlichen Verbindungen

Benzaldehyde oxime: Lacks the nitro group, making it less reactive in certain chemical reactions.

3-Nitrobenzaldehyde: Lacks the oxime group, limiting its applications in oxime-specific reactions.

Benzaldoxime: Another oxime derivative but without the nitro substitution.

Biologische Aktivität

3-Nitrobenzaldoxime, a compound with the chemical formula CHNO, has garnered attention in the scientific community for its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by research findings and case studies.

This compound can be synthesized through various methods, including electrophilic aromatic substitution reactions. Its structure features a nitro group at the para position relative to the oxime functional group, which significantly influences its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant S. aureus (MRSA) | 20 μM |

| Klebsiella pneumoniae | 15 μM |

| Salmonella typhimurium | 25 μM |

| Candida albicans | 30 μM |

The presence of the nitro group is crucial for enhancing the antimicrobial activity of the compound. For instance, zinc complexes of this compound demonstrated improved antibacterial properties compared to other derivatives .

Anticancer Properties

This compound has also been investigated for its potential anticancer effects. A study highlighted its ability to inhibit tumor cell proliferation in vitro. The mechanism appears to involve the modulation of intracellular signaling pathways associated with cell survival and apoptosis.

Case Study: Antitumor Activity

In a controlled experiment, researchers tested this compound on human cancer cell lines, observing:

- Cell Line : MCF-7 (breast cancer)

- IC : 15 μM after 48 hours of treatment

- Mechanism : Induction of apoptosis through caspase activation

These findings suggest that this compound could be a candidate for further development as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with various biological targets. The nitro group enhances lipophilicity, facilitating better membrane penetration and interaction with cellular components. Notably, the compound undergoes chemical transformations such as Beckmann rearrangement, which may contribute to its reactivity and biological effects .

Additional Biological Activities

Beyond antimicrobial and anticancer properties, studies have suggested that this compound possesses:

Analyse Chemischer Reaktionen

2.1. NMR Characterization of Related Compounds

The provided sources focus on the reduction of 3-nitrobenzaldehyde to 3-nitrobenzyl alcohol using sodium borohydride, which provides indirect insights into the reactivity of nitro-substituted aromatic aldehydes. Key findings include:

1H NMR Data for 3-Nitrobenzaldehyde

| Proton Position | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| HA | 8.70 | - | Singlet (isolated proton) |

| HB | 8.50 | 8.4 | Doublet |

| HD | 8.27 | 7.8 | Doublet |

| HC | 7.78 | 7.8 | Triplet |

The aromatic region shows complex coupling patterns, with HA being isolated due to the nitro group’s electron-withdrawing effect .

1H NMR Data for 3-Nitrobenzyl Alcohol

| Proton Position | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| HA | 8.07 | - | Singlet |

| HB | 8.21 | - | Doublet |

| HC | 7.63 | - | Doublet |

| HD | 7.50 | - | Doublet |

| CH₂OH | 4.81 | - | Triplet |

| OH | 2.41 | - | Broad peak |

The reduction introduces a CH₂OH group , shifting aromatic protons upfield due to the electron-donating alcohol group .

Effect of Functional Group Substitution

The conversion of the aldehyde group (electron-withdrawing) to an alcohol (electron-donating) alters chemical shifts:

-

Aldehyde (3-nitrobenzaldehyde): Aromatic protons experience downfield shifts due to the electron-withdrawing aldehyde group.

-

Alcohol (3-nitrobenzyl alcohol): Upfield shifts are observed in aromatic protons, with the CH₂OH group appearing at δ 4.81 ppm .

Limitations and Research Gaps

The provided sources focus on the reduction of 3-nitrobenzaldehyde rather than direct reactions of 3-nitrobenzaldoxime. Further studies are needed to explore its reactivity, stability, and applications in organic synthesis.

Eigenschaften

IUPAC Name |

(NE)-N-[(3-nitrophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c10-8-5-6-2-1-3-7(4-6)9(11)12/h1-5,10H/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMMRLBWXCGBEV-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3431-62-7, 20747-39-1 | |

| Record name | 3-Nitrobenzaldoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | syn-3-Nitrobenzaldoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the Beckmann rearrangement reaction concerning 3-Nitrobenzaldoxime?

A: The Beckmann rearrangement is a crucial reaction studied in relation to this compound and its substituted derivatives [, ]. This reaction, typically catalyzed by acids like perchloric acid, leads to the conversion of oximes into amides. Research has focused on understanding the kinetics of this reaction for both syn and anti isomers of substituted benzaldoximes, including this compound.

Q2: How does the presence of the nitro group in this compound influence its reactivity in the Beckmann rearrangement?

A: Studies indicate that the position of substituents on the benzaldoxime ring significantly impacts the rate of the Beckmann rearrangement []. Specifically, this compound exhibits a unique behavior compared to other substituted benzaldoximes. While most substituents lead to a faster reaction rate for the syn isomer compared to the anti isomer, this compound shows the opposite trend. This suggests that the electron-withdrawing nature of the nitro group in the meta position might influence the reaction mechanism and transition state stabilization.

Q3: Are there alternative synthetic pathways to obtain 7-Nitrobenzo[b]thiophene, a compound structurally related to this compound?

A: Yes, 7-Nitrobenzo[b]thiophene, sharing structural similarities with this compound, can be synthesized through different routes []. One approach involves using 2-Bromo-3-nitrobenzaldehyde as a starting material. Reaction with mercaptoacetic acid under alkaline conditions, followed by decarboxylation, yields the desired 7-Nitrobenzo[b]thiophene. This highlights the versatility of nitrobenzaldehyde derivatives as building blocks in organic synthesis.

Q4: Has solid-state NMR spectroscopy provided insights into the structural characteristics of this compound?

A: While direct structural analysis of this compound using solid-state NMR is not mentioned in the provided papers, related research demonstrates the technique's power in elucidating structural details of similar compounds capable of ring-chain tautomerism []. This technique could potentially be applied to study this compound, especially regarding its potential to exist in different isomeric forms.

Q5: Does the provided research touch upon the potential environmental impact of this compound or its synthesis?

A: The provided research excerpts primarily focus on the synthesis, reactivity, and kinetics of this compound and related compounds [, , , ]. They do not delve into the environmental impact or degradation pathways of these compounds. Further research would be necessary to assess their ecotoxicological effects and develop strategies for responsible waste management.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.